

Thermochemical Properties of Benzyltrimethylammonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyltrimethylammonium tribromide*

Cat. No.: *B15548377*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium bromide (BTBAB) is a quaternary ammonium salt with a wide range of applications, including as a phase-transfer catalyst, a surfactant, and in the synthesis of various organic compounds. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and predicting its behavior in different chemical environments. This technical guide provides a summary of the available thermochemical data for BTBAB, outlines the challenges in its experimental determination, and presents detailed protocols for relevant calorimetric techniques.

Thermochemical Data

Direct experimental determination of a complete set of thermochemical data for benzyltrimethylammonium bromide is challenging. The standard enthalpy of formation is particularly difficult to measure accurately using traditional combustion calorimetry due to the presence of nitrogen and bromine, which can lead to the formation of multiple combustion products and corrosive acids.

The most reliably reported thermochemical value is the enthalpy of its dissociation reaction in dimethyl sulfoxide (DMSO).

Table 1: Thermochemical Data for Benzyltrimethylammonium Bromide

Parameter	Value	Conditions	Method
Enthalpy of Dissociation (ΔH_{diss})	$-88 \pm 4 \text{ kJ/mol}$	Liquid phase; solvent: DMSO	Calorimetric Measurement

This value corresponds to the reaction: $\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_3\text{Br} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2 + \text{CH}_3\text{Br}$

Due to the scarcity of experimental data, other key thermochemical parameters such as the standard enthalpy of formation (ΔH_f°), standard molar entropy (S°), and Gibbs free energy of formation (ΔG_f°) have not been experimentally determined and reported in the literature. For researchers requiring these values, computational chemistry methods or estimation techniques based on group contributions may provide useful approximations.

Experimental Protocols

The following sections detail the experimental methodologies for determining the thermochemical properties of compounds like benzyltrimethylammonium bromide.

Determination of Reaction Enthalpy by Isoperibol Calorimetry

Isoperibol calorimetry is a common technique for measuring the heat evolved or absorbed in a chemical reaction in solution. The following protocol is a generalized procedure for determining the enthalpy of a reaction, such as the dissociation of benzyltrimethylammonium bromide in a suitable solvent.

Objective: To measure the enthalpy of reaction (ΔH_r) for a chemical process in a solution.

Materials:

- Isoperibol calorimeter (e.g., a Dewar flask equipped with a stirrer, a temperature probe, and a calibration heater)

- High-precision thermometer or thermistor
- Data acquisition system
- Benzyltrimethylammonium bromide
- Anhydrous dimethyl sulfoxide (DMSO)
- Calibration standard with a known enthalpy of reaction (e.g., tris(hydroxymethyl)aminomethane (THAM) for acid-base calibration)

Procedure:

- Calorimeter Calibration:
 - Accurately weigh a known amount of the calibration standard (e.g., THAM).
 - Add a precise volume of the solvent (e.g., a dilute HCl solution for THAM calibration) to the calorimeter vessel.
 - Allow the system to reach thermal equilibrium while stirring continuously.
 - Initiate the reaction by adding the calibration standard to the solvent.
 - Record the temperature change over time until a stable final temperature is reached.
 - Calculate the heat capacity of the calorimeter (C_{cal}) using the known enthalpy of the calibration reaction.
- Sample Measurement:
 - Clean and dry the calorimeter vessel.
 - Add a precise volume of DMSO to the vessel and allow it to reach thermal equilibrium.
 - Accurately weigh a sample of benzyltrimethylammonium bromide.
 - Initiate the dissociation by adding the benzyltrimethylammonium bromide to the DMSO.

- Record the temperature change over time until the reaction is complete and the temperature is stable.
- Data Analysis:
 - Plot the temperature as a function of time.
 - Extrapolate the pre-reaction and post-reaction temperature baselines to the time of mixing to determine the corrected temperature change (ΔT).
 - Calculate the heat of reaction (q_{rxn}) using the formula: $q_{rxn} = - (C_{cal} + C_{sol}) * \Delta T$ where C_{sol} is the heat capacity of the solution.
 - Calculate the molar enthalpy of reaction (ΔH_r) by dividing q_{rxn} by the number of moles of the limiting reactant.

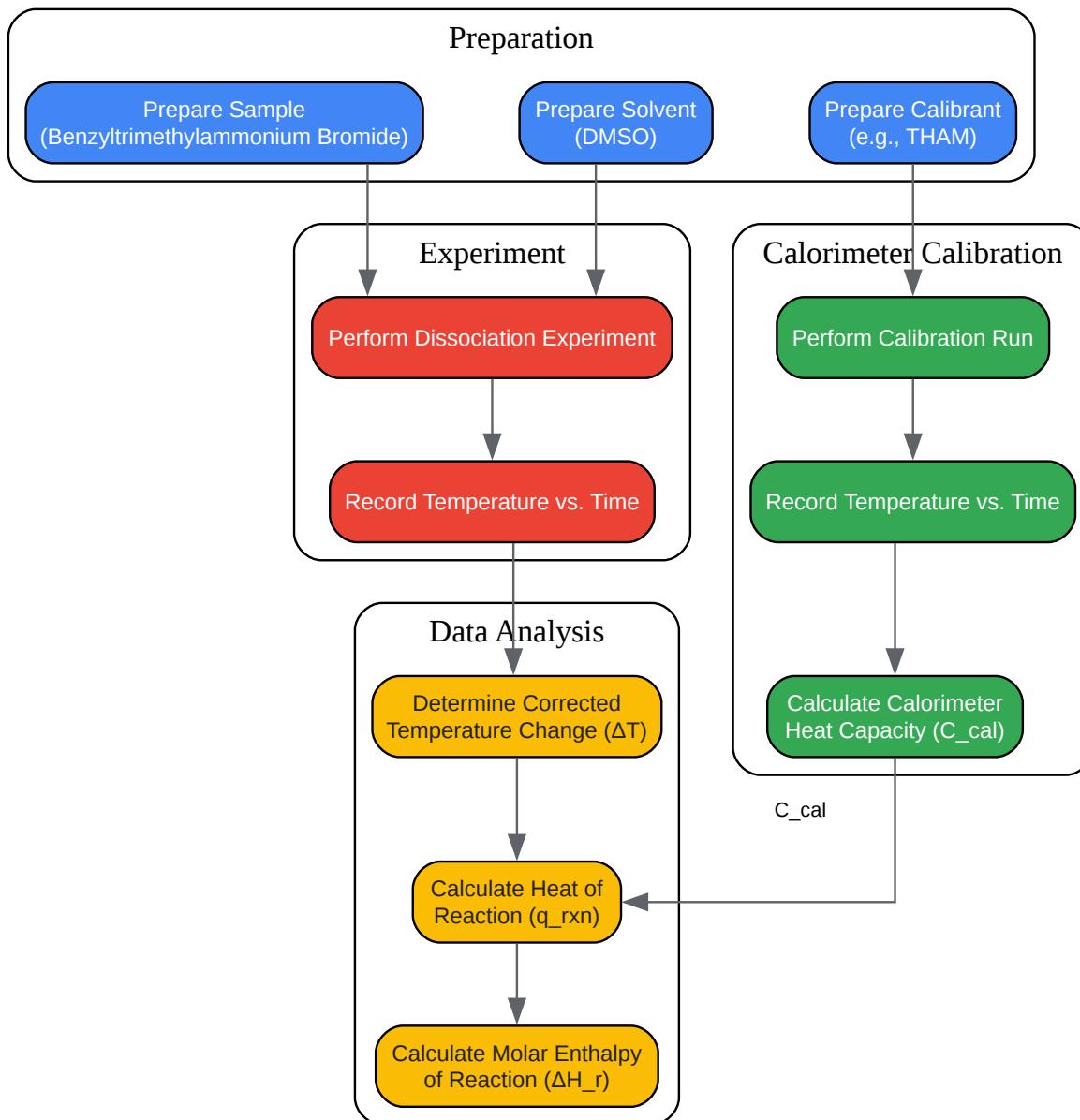
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Objective: To determine the specific heat capacity (C_p) of benzyltrimethylammonium bromide.

Materials:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans
- High-purity benzyltrimethylammonium bromide
- A reference material with a known heat capacity (e.g., sapphire)


Procedure:

- Baseline Calibration:

- Run a baseline scan with two empty, hermetically sealed aluminum pans in the sample and reference holders over the desired temperature range. This corrects for any instrumental asymmetries.
- Reference Material Scan:
 - Place a precisely weighed sapphire standard in the sample pan and an empty pan in the reference holder.
 - Perform a temperature scan at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.
- Sample Scan:
 - Replace the sapphire standard with a precisely weighed sample of benzyltrimethylammonium bromide in a hermetically sealed aluminum pan.
 - Perform a temperature scan under the same conditions as the reference material.
- Data Analysis:
 - The heat flow difference between the sample and the reference is proportional to the sample's heat capacity.
 - Calculate the specific heat capacity of the sample (C_p, sample) using the following equation: $C_p, \text{sample} = (C_p, \text{ref} * m_{\text{ref}} / m_{\text{sample}}) * (\Delta q_{\text{sample}} / \Delta q_{\text{ref}})$ where C_p, ref is the specific heat capacity of the reference, m is the mass, and Δq is the heat flow signal from the baseline for the sample and reference.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of reaction using isoperibol calorimetry.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of reaction.

Conclusion

While a complete experimental thermochemical dataset for benzyltrimethylammonium bromide is not currently available in the public domain, the existing data on its dissociation enthalpy

provides valuable insight into its stability in solution. The challenges associated with the direct measurement of properties like the standard enthalpy of formation highlight the need for alternative approaches, including computational modeling and estimation methods. The detailed experimental protocols provided in this guide offer a practical framework for researchers seeking to determine the thermochemical properties of this and related quaternary ammonium salts, thereby enabling more precise control and understanding of their chemical applications.

- To cite this document: BenchChem. [Thermochemical Properties of Benzyltrimethylammonium Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15548377#thermochemical-data-for-benzyltrimethylammonium-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com